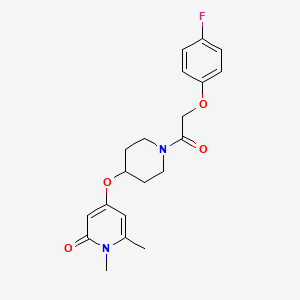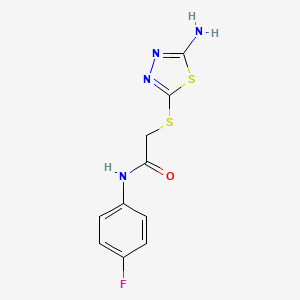
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide, also known as FATA, is a thiadiazole compound that has been used in a variety of scientific research applications. FATA is a synthetic molecule that is structurally similar to other thiadiazole compounds, such as thiamine and thiamine analogs, and is composed of a thiadiazole ring fused to a phenylacetamide group. FATA has been found to have various biochemical and physiological effects that are of interest to researchers.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Screening
A series of compounds derived from 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide have been synthesized and evaluated for their anticancer potential. These derivatives showed significant cytotoxic activities against various cancer cell lines, including breast cancer. The structural and spectral features of these compounds were analyzed using DFT calculations, which exhibited good agreement with experimental data. Their anticancer efficacy was attributed to their ability to inhibit cancer cell proliferation and migration (Abu-Melha, 2021).
Antitumor and Neuroprotective Activities
Further research into the compound's derivatives revealed a pronounced antitumor effect across various cancer types, including those derived from the nervous system and peripheral cancers. One notable derivative demonstrated not only anticancer properties but also exhibited neuroprotective activity in neuronal cultures exposed to neurotoxic agents. This dual functionality underscores the compound's therapeutic potential in both oncology and neurology (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Antimicrobial and Insecticidal Properties
The compound and its derivatives have also been explored for their antimicrobial activities, demonstrating efficacy against a range of bacterial and fungal pathogens. This broad-spectrum antimicrobial activity suggests potential applications in addressing infectious diseases. Additionally, certain derivatives have shown promising insecticidal properties against agricultural pests, highlighting their potential in pest management strategies (Lu, Zhou, Wang, & Jin, 2020).
Propiedades
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS2/c11-6-1-3-7(4-2-6)13-8(16)5-17-10-15-14-9(12)18-10/h1-4H,5H2,(H2,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTAEOVGIVHVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide | |
CAS RN |
292057-71-7 |
Source


|
| Record name | 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(4-FLUOROPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

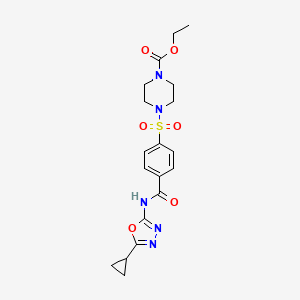
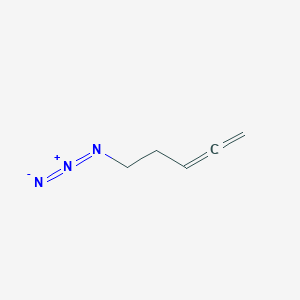
![2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940504.png)
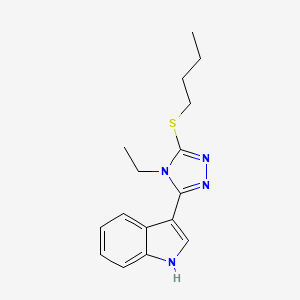
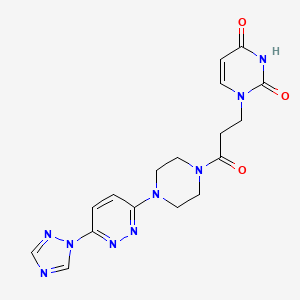
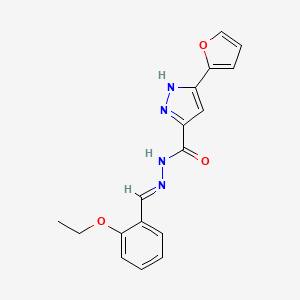
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2940513.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2940515.png)
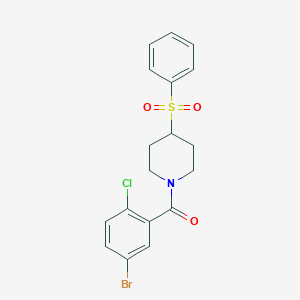
![2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B2940520.png)
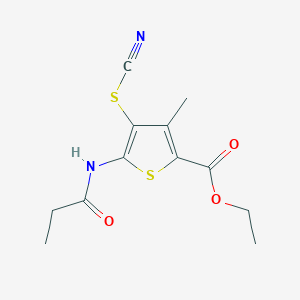
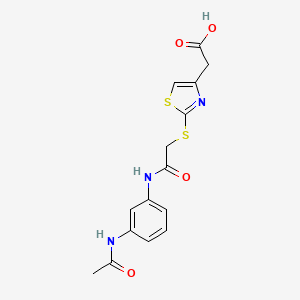
![2-Chloro-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]acetamide;hydrochloride](/img/structure/B2940523.png)
